4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide
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Overview
Description
4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial, antifungal, and anti-inflammatory properties. The presence of the pyrazole ring in this compound adds to its versatility, making it a valuable scaffold in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclocondensation of hydrazine with a β-diketone, followed by bromination and sulfonation reactions . The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted pyrazoles and sulfonamides, which can be further functionalized for specific applications .
Scientific Research Applications
4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby affecting neurotransmission . The sulfonamide group is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-cyano-1-methyl-1H-pyrazole-3-yl methyl methylcarbamate
- 4-Bromo-3,5-dimethyl-1H-pyrazole-1-yl benzenesulfonamide
Uniqueness
What sets 4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide apart from similar compounds is its unique combination of the pyrazole ring and the sulfonamide group. This combination enhances its chemical stability and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H12BrN3O2S |
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Molecular Weight |
330.20 g/mol |
IUPAC Name |
4-bromo-3-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12BrN3O2S/c1-8-7-9(3-4-10(8)12)18(16,17)14-11-5-6-15(2)13-11/h3-7H,1-2H3,(H,13,14) |
InChI Key |
LBILSDCBIZLNJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=NN(C=C2)C)Br |
Origin of Product |
United States |
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